molecular formula C19H21ClFN3O2 B500344 N-(5-chloro-2-methoxyphenyl)-2-(4-(2-fluorophenyl)piperazin-1-yl)acetamide CAS No. 851966-10-4

N-(5-chloro-2-methoxyphenyl)-2-(4-(2-fluorophenyl)piperazin-1-yl)acetamide

Cat. No. B500344
CAS RN: 851966-10-4
M. Wt: 377.8g/mol
InChI Key: HSBGLAUNJJOYSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-chloro-2-methoxyphenyl)-2-(4-(2-fluorophenyl)piperazin-1-yl)acetamide, also known as CFM-2, is a compound that has been extensively studied for its potential therapeutic applications. CFM-2 belongs to the class of piperazine-based compounds that have been found to exhibit a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-(4-(2-fluorophenyl)piperazin-1-yl)acetamide is not fully understood. However, it has been suggested that this compound acts as a serotonin and dopamine receptor antagonist. It has also been found to modulate the activity of the glutamate system, which is involved in learning and memory processes.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters, such as serotonin and dopamine, in the brain. This compound has also been found to modulate the activity of the glutamate system, which is involved in learning and memory processes. This compound has been found to have analgesic effects, which may be mediated by its action on the opioid system.

Advantages and Limitations for Lab Experiments

N-(5-chloro-2-methoxyphenyl)-2-(4-(2-fluorophenyl)piperazin-1-yl)acetamide has several advantages for lab experiments. It is a well-characterized compound that can be synthesized with high yield and purity. This compound has been extensively studied for its potential therapeutic applications, which makes it an attractive compound for further research. However, this compound also has limitations for lab experiments. It has been found to exhibit low solubility in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research on N-(5-chloro-2-methoxyphenyl)-2-(4-(2-fluorophenyl)piperazin-1-yl)acetamide. One potential direction is to further investigate its potential therapeutic applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another direction is to explore its potential applications in the treatment of pain and addiction. Further research is also needed to fully understand the mechanism of action of this compound and its effects on the brain and behavior.

Synthesis Methods

N-(5-chloro-2-methoxyphenyl)-2-(4-(2-fluorophenyl)piperazin-1-yl)acetamide can be synthesized using a multi-step reaction process. The first step involves the synthesis of 2-(4-(2-fluorophenyl)piperazin-1-yl)acetic acid, which is then coupled with 5-chloro-2-methoxyaniline to form this compound. The synthesis of this compound has been reported in several studies and can be achieved with high yield and purity.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-2-(4-(2-fluorophenyl)piperazin-1-yl)acetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of biological activities, including antipsychotic, antidepressant, anxiolytic, and analgesic effects. This compound has also been found to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClFN3O2/c1-26-18-7-6-14(20)12-16(18)22-19(25)13-23-8-10-24(11-9-23)17-5-3-2-4-15(17)21/h2-7,12H,8-11,13H2,1H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSBGLAUNJJOYSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CN2CCN(CC2)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClFN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.